molecular formula C8H17ClN2O2 B1404111 Ethylcarbamic acid piperidin-4-yl ester hydrochloride CAS No. 955027-89-1

Ethylcarbamic acid piperidin-4-yl ester hydrochloride

Cat. No.: B1404111
CAS No.: 955027-89-1
M. Wt: 208.68 g/mol
InChI Key: HUTYDZJMLPYJCM-UHFFFAOYSA-N
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Description

Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Scientific Research Applications

Ethylcarbamic acid piperidin-4-yl ester hydrochloride has several applications in scientific research:

Future Directions

While specific future directions for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in drug discovery . They are used in various therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Ethylcarbamic acid piperidin-4-yl ester hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been used as a reactant in the preparation of phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways . The nature of these interactions often involves binding to active sites of enzymes, altering their conformation and activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphodiesterase enzymes can lead to changes in cyclic nucleotide levels, impacting cell signaling and metabolic processes . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which in turn affect various cellular functions . The compound may also interact with other proteins, altering their activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Long-term effects on cellular function may include sustained changes in enzyme activity and gene expression, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, high doses may cause significant alterations in enzyme activity, leading to disrupted cellular processes and potential toxicity . Threshold effects and dose-response relationships are critical for understanding its safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve hydrolysis, oxidation, and conjugation reactions, which are mediated by specific enzymes . These metabolic pathways determine its bioavailability and overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions helps in predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylcarbamic acid piperidin-4-yl ester hydrochloride typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethylcarbamic acid piperidin-4-yl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester and hydrochloride functionalities, which impart distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

piperidin-4-yl N-ethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTYDZJMLPYJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylcarbamic acid piperidin-4-yl ester hydrochloride
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